Arginine, N(G)-nitro- (commonly known as L-NNA or Nω-nitro-L-arginine, CAS 2149-70-4) is a highly potent, competitive inhibitor of nitric oxide synthase (NOS). Unlike its widely utilized methyl ester prodrug (L-NAME), L-NNA is the active inhibitory moiety that binds directly to the NOS active site. It exhibits a time-dependent, slowly reversible binding profile with constitutive NOS isoforms (eNOS and nNOS) and a rapidly reversible interaction with inducible NOS (iNOS) [1]. For procurement and assay design, L-NNA serves as the definitive baseline compound for esterase-independent NO pathway suppression, offering precise control in biochemical, structural, and cell-free pharmacological models where prodrug conversion is unreliable or absent.
A common procurement error is substituting L-NNA with L-NAME (Nω-nitro-L-arginine methyl ester) purely for the latter's superior aqueous solubility. While L-NAME dissolves readily in water, it is fundamentally a prodrug that possesses only weak intrinsic NOS inhibitory activity; it relies entirely on ubiquitous cellular esterases to be hydrolyzed into the active L-NNA molecule [1]. In purified enzyme assays, cell-free lysates, structural biology studies, or tissues with variable esterase expression, substituting L-NNA with L-NAME results in falsely low inhibition, delayed onset of action, and irreproducible data . Buyers must procure L-NNA directly when immediate, esterase-independent target engagement is required, despite the need for optimized solvation protocols.
L-NNA is the direct, active inhibitory moiety for NOS enzymes, whereas L-NAME is a prodrug that requires enzymatic cleavage. In biological systems lacking sufficient esterase activity—such as purified enzyme preparations or specific cell-free homogenates—L-NAME exhibits weak or negligible direct inhibition. L-NNA, by contrast, immediately engages the target, providing direct and absolute control over NOS blockade without relying on variable metabolic conversion rates [1].
| Evidence Dimension | Requirement for enzymatic prodrug conversion |
| Target Compound Data | L-NNA: Active immediately (direct NOS binding) |
| Comparator Or Baseline | L-NAME: Requires hydrolysis by cellular esterases to become fully active |
| Quantified Difference | L-NNA provides 100% esterase-independent inhibition, whereas L-NAME is a weak inhibitor until metabolically converted |
| Conditions | Purified enzyme assays and cell-free systems |
Procuring L-NNA is mandatory for in vitro biochemical assays where cellular esterases are absent, ensuring accurate and reproducible NOS inhibition.
L-NNA demonstrates a distinct selectivity profile for constitutive NOS isoforms over the inducible isoform. Quantitative binding assays reveal that L-NNA inhibits nNOS and eNOS with Ki values of 0.61 μM and 0.72 μM, respectively, while exhibiting a significantly lower affinity for iNOS (Ki = 4.28 μM) . This ~6 to 7-fold selectivity window allows researchers to preferentially suppress endothelial and neuronal NO production at sub-micromolar concentrations, a precision not achievable with non-selective pan-NOS inhibitors [1].
| Evidence Dimension | Inhibition Constant (Ki) |
| Target Compound Data | L-NNA: 0.61 μM (nNOS), 0.72 μM (eNOS) |
| Comparator Or Baseline | L-NNA against iNOS: 4.28 μM |
| Quantified Difference | ~6.0 to 7.0-fold higher binding affinity for constitutive NOS (nNOS/eNOS) over inducible NOS (iNOS) |
| Conditions | Purified NOS isoform assays |
Enables precise pharmacological titration to isolate constitutive NO signaling pathways without completely abolishing immune-driven iNOS activity.
A critical procurement consideration between L-NNA and its prodrug L-NAME is their divergent solubility profiles. L-NNA is limited by poor aqueous solubility, achieving approximately 1 mg/mL (~4 mmol/L) in PBS at neutral pH . In stark contrast, the hydrochloride salt of L-NAME can achieve aqueous concentrations exceeding 50 mg/mL . Consequently, while L-NNA is the necessary choice for direct enzyme assays, buyers must plan for organic solvent stock preparation (e.g., DMSO) or low-concentration aqueous buffers, whereas L-NAME is preferred for high-dose in vivo systemic administration where high aqueous solubility is paramount.
| Evidence Dimension | Maximum Aqueous Solubility (Neutral pH / Water) |
| Target Compound Data | L-NNA: ~1 mg/mL (approx. 4 mmol/L) |
| Comparator Or Baseline | L-NAME HCl: >50 mg/mL |
| Quantified Difference | >50-fold higher aqueous solubility for the L-NAME prodrug compared to active L-NNA |
| Conditions | PBS (pH 7.2) or standard aqueous media at room temperature |
Dictates vehicle selection and limits the maximum achievable aqueous concentration, forcing a choice between direct activity (L-NNA) and ease of high-dose formulation (L-NAME).
Because L-NNA does not require esterase-mediated cleavage to become active, it is the mandatory choice for cell-free enzyme kinetic assays, X-ray crystallography, and direct binding studies of NOS isoforms. Using L-NAME in these scenarios would result in negligible inhibition and failed structural resolution [1].
Leveraging its ~7-fold selectivity for eNOS/nNOS over iNOS, L-NNA is optimally deployed in vascular and neuronal tissue models to isolate constitutive nitric oxide signaling. By titrating L-NNA at sub-micromolar concentrations, researchers can suppress baseline endothelial NO production without interfering with macrophage-driven iNOS responses .
In high-throughput screening or biochemical assays utilizing cell lysates where esterase activity may be denatured, diluted, or highly variable, L-NNA provides consistent, immediate target engagement. It eliminates the metabolic bottleneck of prodrug conversion, ensuring that measured NO suppression directly correlates with inhibitor concentration [1].